molecular formula C7H6BrN3S B12974840 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine

5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine

Katalognummer: B12974840
Molekulargewicht: 244.11 g/mol
InChI-Schlüssel: PDLZQPGCUQZFOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that features a bromine atom, a methylthio group, and an imidazo[4,5-b]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Bromination: The pyridine derivative undergoes bromination to introduce the bromine atom at the 5-position.

    Thioether Formation:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and thioether formation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anticancer and antimicrobial properties.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

Mechanism: The mechanism of action of 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups play crucial roles in binding to these targets, influencing the compound’s biological activity.

Molecular Targets and Pathways:

    Kinases: The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling.

    Receptors: It may also interact with specific receptors, modulating their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    5-Bromo-2-methylpyridine: Shares the bromine substitution but lacks the imidazo[4,5-b]pyridine core.

    2-(Methylthio)pyridine: Contains the methylthio group but lacks the bromine atom and the imidazo[4,5-b]pyridine core.

    Thiazolo[4,5-b]pyridines: Similar heterocyclic structure but with different substituents.

Uniqueness: 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine is unique due to the combination of the bromine atom, methylthio group, and the imidazo[4,5-b]pyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C7H6BrN3S

Molekulargewicht

244.11 g/mol

IUPAC-Name

5-bromo-2-methylsulfanyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-4-2-3-5(8)10-6(4)11-7/h2-3H,1H3,(H,9,10,11)

InChI-Schlüssel

PDLZQPGCUQZFOS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(N1)C=CC(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.